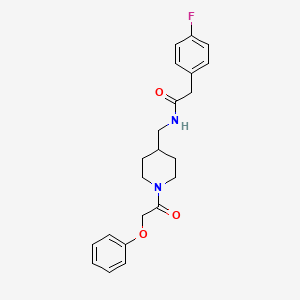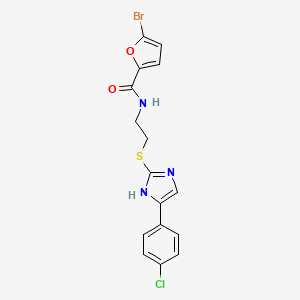
N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of novel heterocyclic compounds containing a sulfonamido moiety has been explored with the aim of developing new antibacterial agents. The precursor used in these syntheses is ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate, which has been reacted with various active methylene compounds to produce pyran, pyridine, and pyridazine derivatives. Additionally, the reactivity of this precursor with hydrazine derivatives has been studied, leading to the formation of pyrazole and oxazole derivatives. Furthermore, treatment with urea, thiourea, and guanidine hydrochloride has yielded pyrimidine and thiazine derivatives .
Another approach to synthesizing sulfonamide derivatives involves the decomposition of N-tosyl-1,2,3-triazoles with rhodium(II) acetate dimer in the presence of alcohols, forming N-(2-alkoxyvinyl)sulfonamides. These intermediates are versatile and can be transformed into various N- and O-containing compounds, including phthalans and phenethylamines, through selective reactions such as acid-catalyzed addition and reduction .
Molecular Structure Analysis
The structural confirmation of synthesized compounds is crucial for understanding their potential biological activities. In the case of 2-(thiophen-2-yl)-4H-chromen-3-yl-sulfonate derivatives, spectroscopic techniques such as H nuclear magnetic resonance (NMR), C NMR, and high-resolution mass spectrometry (HRMS) have been employed to confirm the final structures. These techniques ensure the accuracy of the synthesized compounds' structures, which is essential for subsequent biological evaluations .
Chemical Reactions Analysis
The reactivity of N-sulfonylamines with 3-dimethylamino-2H-azirines has been investigated, revealing the competitive formation of 1,2,5-thiadiazoles, 1,2,3-oxathiazoles, and acrylamidines. The choice of reaction partners and conditions can influence the outcome, with certain reactions leading to isomerization when treated with silica gel at room temperature .
Additionally, reactions of N-sulfonylalkylamines with ynamines have been studied, resulting in the formation of 2H-1,2-thiazete 1,1-dioxides and other S,N-heterocycles. These reactions are complex and can lead to a variety of products, including unstable intermediates that undergo electrocyclic ring opening and further transformation into different heteroc
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
- Sulfonamides have been synthesized through innovative methods, leading to compounds with significant potency as adenosine A2B receptor antagonists. One method overcame challenges in sulfonamide formation, achieving high yields of desired products, significantly more potent at A2B receptors than parent sulfonates (Luo Yan et al., 2006).
- Novel sulfonamide-containing heterocyclic compounds have been developed as potent antibacterial agents. These compounds, synthesized for their antibacterial properties, showed high activity against various bacterial strains (M. E. Azab, M. Youssef, E. A. El-Bordany, 2013).
Biological Applications and Fluorescence
- Fluorescent molecular probes incorporating sulfonamide structures have been developed, showing strong solvent-dependent fluorescence useful for studying biological events and processes. These probes exhibit a "push-pull" electron transfer system, indicating potential applications in sensitive fluorescent molecular probes (Z. Diwu et al., 1997).
Heterocyclic Compound Synthesis
- Sulfonamides have been utilized in the one-pot synthesis of heterocyclic compounds, such as imidazopyridinyl and imidazothiazolyl sulfonamides, demonstrating the versatility of sulfonamides in synthesizing complex organic structures (I. Rozentsveig et al., 2013).
Antimicrobial and Antibacterial Studies
- Sulfonamide-derived ligands and their transition metal complexes have been synthesized and assessed for antibacterial and antifungal activities. These studies revealed moderate to significant activity against various bacterial and fungal strains, emphasizing the potential of sulfonamide derivatives in antimicrobial research (Z. Chohan, H. Shad, 2011).
Tautomeric Behavior and Spectroscopic Analysis
- The tautomeric behavior of sulfonamide derivatives has been investigated using spectroscopic methods, highlighting the relevance of molecular conformation to pharmaceutical and biological activities. This research provides insight into the structural dynamics of sulfonamide molecules (Aliye Gediz Erturk et al., 2016).
Propiedades
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2S2/c1-21(2)17-8-6-16(7-9-17)18(23-12-10-22(3)11-13-23)15-20-27(24,25)19-5-4-14-26-19/h4-9,14,18,20H,10-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHKEAMQBVAEMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=CS2)C3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-(2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate](/img/structure/B2508129.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-nitrophenyl)oxalamide](/img/structure/B2508130.png)

![3-(2-chlorophenyl)-5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-4-carboxamide](/img/structure/B2508134.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide](/img/structure/B2508137.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-(3,5-difluorophenyl)methanesulfonamide](/img/structure/B2508138.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-propyl-1,3-thiazole-5-carboxamide;trihydrochloride](/img/structure/B2508141.png)
![2-Chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-yl)propanamide](/img/structure/B2508142.png)

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2508146.png)

![2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropan-1-amine hydrochloride](/img/structure/B2508149.png)